Hyocholate

GLP-1 secretion TGR5 agonism FXR antagonism

Bile acid signaling researchers face a critical gap: no standard tool simultaneously activates TGR5 while inhibiting FXR, confounding mechanistic studies of GLP-1 secretion. Hyocholate (CAS 547-75-1; supplied as hyocholic acid, the conjugate acid that deprotonates to hyocholate at physiological pH) is the only bile acid species engaging this dual receptor mechanism. • 6α-hydroxyl configuration (vs. cholic acid's 12α-OH) alters micelle size, dispersion, and receptor pharmacology, precluding generic substitution • Validated inverse association with obesity/T2D in >1,500 human subjects; functions as a quantitative biomarker superior to generic bile acid panels • Low HepG2 cytotoxicity (minimal toxicity ≤50 μM) enables prolonged in vitro exposure without confounding cell death Supplied at ≥98% purity; stored at -20°C; ambient global shipping.

Molecular Formula C24H39O5-
Molecular Weight 407.6 g/mol
Cat. No. B1259251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyocholate
Molecular FormulaC24H39O5-
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1
InChIKeyDKPMWHFRUGMUKF-KWXDGCAGSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hyocholate: 6α-Hydroxylated Trihydroxy Bile Acid


Hyocholate, the conjugate base of hyocholic acid (HCA; 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid), is a trihydroxy bile acid anion that predominates at physiological pH 7.3 [1]. Distinguished from human-primary bile acids by its 6α-hydroxyl group (versus cholic acid's 12α-hydroxyl), HCA comprises approximately 76% of the porcine bile acid pool and is present only at trace levels in human blood [2][3]. This structural distinction confers a hydrophilic-hydrophobic balance that diverges from cholic acid and chenodeoxycholic acid, influencing micelle dynamics and receptor interactions . HCA species have emerged as compelling research targets due to their unique dual TGR5-activating/FXR-inhibiting signaling mechanism—not observed in other bile acid species—and their inverse correlation with obesity and type 2 diabetes in human cohorts (n=1,107) [2][4].

1 Unique dual TGR5 activation / FXR inhibition signaling node — not replicated by cholic or other primary bile acids
2 Predominant porcine bile acid (~76% pool), trace human levels — supports species-specific metabolic and enterohepatic research
3 Inverse association with metabolic parameters in human cohort research — suited for biomarker investigation contexts

Why Hyocholate Cannot Substitute Cholic Acid


Hyocholate differs fundamentally from cholic acid, chenodeoxycholic acid, and other in-class bile acids in three dimensions that preclude generic substitution: (1) Its 6α-hydroxyl configuration (versus cholic acid's 12α-hydroxyl) alters hydrophilic-hydrophobic balance, affecting micelle size, dispersion, and solubilization efficiency [1]; (2) It engages a unique dual receptor mechanism—simultaneous TGR5 activation and FXR inhibition—whereas other bile acids typically activate or inhibit only one pathway, resulting in distinct GLP-1 secretory and glucose-homeostatic outcomes [2]; and (3) Its metabolic fate differs: gut microflora convert HCA primarily to taurohyocholate rather than the deoxycholate derivatives common to cholic acid, leading to divergent enterohepatic profiles [3]. These differences translate into quantitatively distinct biological effects in vivo, making hyocholate a non-substitutable tool for studies of bile acid signaling, diabetes biomarker development, and species-specific metabolic investigations.

6α-OH vs 12α-OH Alters hydrophilic-hydrophobic balance; micelle size, dispersion, and solubilization may not match cholic acid systems.
Dual TGR5 / FXR Simultaneous TGR5 agonism and FXR antagonism is absent in other bile acids; GLP-1 secretory outcomes may not transfer.
Metabolic fate Gut microflora convert HCA primarily to taurohyocholate, not deoxycholate derivatives; enterohepatic profile diverges from cholic acid.

Hyocholate vs. Cholic Acid: Performance Evidence


Dual TGR5/FXR Mechanism for GLP-1 Secretion

In diabetic mouse models, hyocholic acid (HCA) administration improved serum fasting GLP-1 secretion and glucose homeostasis to a greater extent than tauroursodeoxycholic acid (TUDCA) [1]. Mechanistically, HCA uniquely engages a dual receptor mechanism: it simultaneously activates the G-protein-coupled bile acid receptor TGR5 and inhibits the farnesoid X receptor (FXR) in enteroendocrine cells, a combination not found in other bile acid species [1]. In STC-1 and NCI-H716 enteroendocrine cells, HCA (25 and 50 μM, 24 hours) upregulated glucagon gene transcription and GLP-1 protein secretion .

Dual TGR5/FXR & GLP-1
Head-to-head
In diabetic mouse models, HCA (100 mg/kg/day p.o.) improved fasting GLP-1 secretion and glucose homeostasis vs. TUDCA; dual TGR5 agonism and FXR inhibition confirmed in STC-1/NCI-H716 cells.
Supports GLP-1 pathway-response interpretation with a unique dual-receptor mechanism.
Exact fold-change not specified; full dose-response data in primary reference.
GLP-1 secretion TGR5 agonism FXR antagonism diabetes research

Lower Hepatotoxicity than Cholic Acid

Hyocholic acid has demonstrated low toxicity against human hepatoma HepG2 cells [1]. While direct head-to-head comparative toxicity data against cholic acid in the same assay system are not available in the primary literature, class-level inference from the known structure-toxicity relationships of bile acids suggests that the 6α-hydroxyl configuration of hyocholate confers greater hydrophilicity and reduced membrane-disruptive potential compared to the more hydrophobic cholic acid (12α-hydroxyl) [2]. In HepG2 cell viability assays, HCA at concentrations up to 50 μM showed minimal cytotoxicity, whereas cholic acid and deoxycholic acid are documented to induce significant hepatotoxicity at similar concentrations [1].

Hepatocyte cytotoxicity
Class-level
HCA exhibited low toxicity against HepG2 cells (tolerated at ≤50 μM). Class-level inference from hydrophobicity indices suggests lower membrane-disruptive potential than cholic/deoxycholic acid; direct comparative data unavailable.
Supports cytotoxicity endpoint review; direct head-to-head validation needed.
Interpretation relies on class-level structure-toxicity relationships.
hepatotoxicity HepG2 cells bile acid toxicity in vitro safety

Smaller, Well-Dispersed Micelles than Cholic Acid

Hyocholic acid is characterized by high polarity and the ability to form small, well-dispersed micelles due to its multiple hydroxyl groups, which facilitate strong hydrogen bonding and enhance solubilizing efficiency . While direct CMC measurements for hyocholate are limited in the primary literature, class-level structure-property relationships indicate that trihydroxy bile acids with 6α-hydroxylation (like hyocholate) exhibit higher critical micelle concentrations (CMC) and form smaller primary micelles compared to 12α-hydroxylated trihydroxy bile acids (cholic acid) [1]. Hydrophilic bile salts generally have higher CMCs than hydrophobic bile salts, and their primary micelles polymerize less readily to form secondary micelles [1]. This translates to more stable, finely dispersed micellar systems for hyocholate.

Micelle properties
Class-level
High polarity from 6α,7α,3α-trihydroxy substitution; expected to form smaller primary micelles with higher CMC than 12α-hydroxylated cholic acid (class-level structure-property relationships).
Supports micelle-property review for dispersion-sensitive studies.
Quantitative CMC values not directly reported; qualitative classification based on hydrophilicity indices.
micelle formation critical micelle concentration surfactant efficiency bile acid aggregation

Inverse Association with Obesity and Diabetes

In a cohort of 1,107 participants, both obesity and diabetes were associated with lower serum concentrations of HCA species [1]. A separate cohort study (n=91) validated this finding and further revealed that individuals with pre-diabetes also exhibited lower fecal HCA levels [1]. Serum HCA levels increased in patients after gastric bypass surgery (n=38) and could predict the remission of diabetes two years post-surgery [1]. These results were replicated in two independent, prospective cohorts (n=132 and n=207), where serum HCA species were found to be strong predictors for metabolic disorders at 5 and 10 years, respectively [1].

Metabolic disorder biomarker
Cross-study comparable
In 1,107 participants, lower serum HCA associated with obesity and diabetes; replicated in independent cohorts (n=91, 38, 132, 207). HCA levels increased post-gastric bypass and predicted metabolic disorder risk at 5–10 years.
Supports metabolic disorder biomarker research context; reported inverse association across multiple human cohorts.
Exact ORs/AUCs available in full article; class comparisons require species-specific review.
diabetes biomarker obesity metabolic disorders clinical cohort

Hyocholate Research & Industrial Applications


Diabetes and Metabolic Disorder Biomarker Development

Utilize hyocholate as a quantitative biomarker in clinical cohort studies for predicting obesity, pre-diabetes, and type 2 diabetes risk. The robust inverse association between serum HCA levels and metabolic disorders—validated in multiple prospective cohorts totaling over 1,500 individuals—positions hyocholate as a superior alternative to generic bile acid panels for stratification and monitoring of metabolic disease progression [1].

GLP-1 Secretion and Glucose Homeostasis Studies

Employ hyocholate to study the unique dual TGR5/FXR signaling pathway in enteroendocrine cells. Because no other bile acid species simultaneously activates TGR5 while inhibiting FXR, hyocholate is the only tool compound available for interrogating this specific signaling node and its downstream effects on GLP-1 production and glucose regulation [2].

Bile Acid-Lipid & Micelle Dynamics

Apply hyocholate in physicochemical studies of bile acid aggregation, emulsification, and lipid solubilization where small, well-dispersed micelles are required. Its high polarity and distinct 6α-hydroxylation pattern yield micellar properties that differ from cholic acid and chenodeoxycholic acid, making it ideal for comparative structure-property investigations and for modeling species-specific (porcine) bile acid behavior .

Low-Toxicity Reference for In Vitro Assays

Select hyocholate as a low-cytotoxicity bile acid reference standard for in vitro studies requiring prolonged exposure to bile acids. Its favorable safety profile in HepG2 cells (minimal toxicity up to 50 μM) reduces confounding cell death compared to more hydrophobic bile acids like cholic acid or deoxycholic acid, enabling cleaner interrogation of bile acid receptor pharmacology and metabolic signaling .

Application
Selection Property
Validation Focus
Metabolic disorder biomarker research
Species-specific inverse association with metabolic parameters in human cohorts
Cohort reproducibility and biomarker specificity
GLP-1 signaling pathway studies
Unique dual TGR5 activation / FXR inhibition mechanism
Enteroendocrine cell pathway-response validation
Bile acid-lipid micelle dynamics
High hydrophilicity and small-micelle formation tendency
Micelle size, dispersion, and CMC under experimental conditions
Low-cytotoxicity bile acid reference
Reduced hepatocyte cytotoxicity vs. more hydrophobic bile acids (class-level)
Cell viability endpoints in prolonged exposure assays
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